molecular formula C12H11N3 B8524408 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carbonitrile

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carbonitrile

Cat. No. B8524408
M. Wt: 197.24 g/mol
InChI Key: GLBQGHMPHPFYSA-UHFFFAOYSA-N
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Patent
US07109339B2

Procedure details

A solution of 6-cyano-1,3,4,5-tetrahydro-pyrido[4,3-b]indole-2-carboxylic acid tert-butyl ester (1.00 g) in CH2Cl2 (10 mL) was treated with TFA (2 mL). The reaction mixture was stirred for 7 h then converted to the free base with K2CO3 to provide 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carbonitrile (0.66 g, 99%) as a white solid: mp 230–235° C.; 1H NMR (300 MHz, CD3OD) δ 7.71–7.69 (m, 1H), 7.50–7.46 (m, 1H), 7.16–7.11 (m, 1H), 4.05–4.04 (m, 2H), 3.26–3.21 (m, 2H), 2.91–2.87 (m, 2H); ESI MS m/z 198 [C12H, N3+H]+.
Name
6-cyano-1,3,4,5-tetrahydro-pyrido[4,3-b]indole-2-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:22][CH2:21][C:11]2[NH:12][C:13]3[C:14]([C:19]#[N:20])=[CH:15][CH:16]=[CH:17][C:18]=3[C:10]=2[CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[CH2:9]1[C:10]2[C:18]3[C:13](=[C:14]([C:19]#[N:20])[CH:15]=[CH:16][CH:17]=3)[NH:12][C:11]=2[CH2:21][CH2:22][NH:8]1 |f:2.3.4|

Inputs

Step One
Name
6-cyano-1,3,4,5-tetrahydro-pyrido[4,3-b]indole-2-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(NC=3C(=CC=CC23)C#N)CC1
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C1NCCC=2NC3=C(C=CC=C3C21)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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